N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide
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Overview
Description
N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is an organic compound with the molecular formula C16H23NO2 It is a benzamide derivative, characterized by the presence of a cyclohexyl group and an isopropylphenoxy group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE typically involves the reaction of 4-isopropylphenol with benzyl chloride to form 4-isopropylphenyl benzyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE
- N-CYCLOHEXYL-4-ISOPROPOXYBENZAMIDE
Uniqueness
N-CYCLOHEXYL-4-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H29NO2 |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-[(4-propan-2-ylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C23H29NO2/c1-17(2)19-12-14-22(15-13-19)26-16-18-8-10-20(11-9-18)23(25)24-21-6-4-3-5-7-21/h8-15,17,21H,3-7,16H2,1-2H3,(H,24,25) |
InChI Key |
NGACDZRHLMEXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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